molecular formula C20H34O3S B12580528 Phenyl tetradecane-6-sulfonate CAS No. 204707-61-9

Phenyl tetradecane-6-sulfonate

Cat. No.: B12580528
CAS No.: 204707-61-9
M. Wt: 354.5 g/mol
InChI Key: HRSFNQIWSLGXMO-UHFFFAOYSA-N
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Description

Phenyl tetradecane-6-sulfonate is an organic compound with the molecular formula C20H34O3S. It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to a phenyl group and a long alkyl chain. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl tetradecane-6-sulfonate can be synthesized through the sulfonylation of phenols. One effective method involves the use of N-fluorobenzenesulfonimide (NFSI) and catalytic potassium fluoride (KF) under mild reaction conditions . The reaction proceeds with high yield and shorter reaction times, making it efficient and practical for laboratory synthesis.

Industrial Production Methods

In industrial settings, the production of this compound often involves the reaction of phenol with sulfonyl chlorides in the presence of a base such as potassium carbonate. This method is favored due to the commercial availability and high reactivity of sulfonyl chlorides .

Chemical Reactions Analysis

Types of Reactions

Phenyl tetradecane-6-sulfonate undergoes various chemical reactions, including:

    Oxidation: The sulfonate group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to sulfides.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfides.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Phenyl tetradecane-6-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phenyl tetradecane-6-sulfonate primarily involves its surfactant properties. It reduces the surface tension between different phases, such as oil and water, by aligning at the interface and forming micelles. This property is particularly useful in enhanced oil recovery, where it helps to mobilize trapped oil .

Comparison with Similar Compounds

Phenyl tetradecane-6-sulfonate can be compared with other sulfonate esters such as:

  • Phenyl dodecane sulfonate
  • Phenyl hexadecane sulfonate
  • 3-Phenyl tetradecane sulfonate
  • 5-Phenyl tetradecane sulfonate

These compounds share similar surfactant properties but differ in the length of their alkyl chains, which can affect their solubility and efficiency in various applications .

This compound stands out due to its optimal balance between hydrophobic and hydrophilic properties, making it highly effective in applications requiring surfactants with long alkyl chains.

Properties

CAS No.

204707-61-9

Molecular Formula

C20H34O3S

Molecular Weight

354.5 g/mol

IUPAC Name

phenyl tetradecane-6-sulfonate

InChI

InChI=1S/C20H34O3S/c1-3-5-7-8-9-14-18-20(17-11-6-4-2)24(21,22)23-19-15-12-10-13-16-19/h10,12-13,15-16,20H,3-9,11,14,17-18H2,1-2H3

InChI Key

HRSFNQIWSLGXMO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(CCCCC)S(=O)(=O)OC1=CC=CC=C1

Origin of Product

United States

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